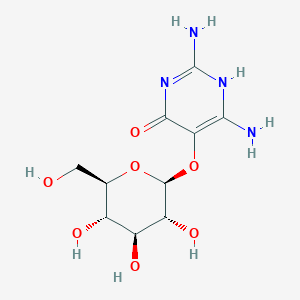
CID 91446
説明
CID 91446 is a useful research compound. Its molecular formula is C10H16N4O7 and its molecular weight is 304.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 91446 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 91446 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemically Induced Dimerization in Cells : Small-molecule perturbation of biological systems through CID has been a valuable tool for studying various biological processes. Recent developments in orthogonal and reversible CID systems have allowed control over protein function with precision and spatiotemporal resolution. This technique is primarily applied to dissect signal transductions and is also emerging in the study of membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Collision-Induced Dissociation (CID) in Mass Spectrometry : Studies on collision-induced dissociation (CID) have detailed its application in quadrupole ion trap mass spectrometry. This involves the analysis of the breakdown of molecular ions, providing a comprehensive map of ion energy changes over a range of resonant excitation conditions, which is crucial for understanding the molecular structure and composition (Basic & Yost, 2000).
Dynamic CID in Quadrupole Ion Trap : The application of a two-frequency excitation waveform in quadrupole ion traps demonstrates a new approach to collision-induced dissociation. This method, which does not require a discrete excitation period, allows for rapid fragmentation of selected precursor ions. The study provides insights into the excitation amplitude, relative frequency position, and resonant conditions that affect CID efficiencies and energetics (Laskay, Hyland, & Jackson, 2007).
PROTAC-CID Systems for Gene Regulation : Recent advancements include the development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms for inducible gene regulation and editing. These systems allow for fine-tuning gene expression and multiplexing biological signals with different logic gating operations, demonstrating their versatility for biomedical research (Ma et al., 2023).
Photocaged-Photocleavable CID for Protein Localization : A novel chemical inducer of protein dimerization that can be rapidly activated and deactivated with light at two orthogonal wavelengths offers a tool for controlling peroxisome transport and mitotic checkpoint signaling in living cells. This enhances spatiotemporal control in biological processes (Aonbangkhen et al., 2018).
CID Techniques in Cell Biology : CID techniques have resolved numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. These techniques have allowed insights into the "signaling paradox" and led to technical advances that provide improved specificity in CID action (DeRose, Miyamoto, & Inoue, 2013).
特性
IUPAC Name |
2,6-diamino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O7/c11-7-6(8(19)14-10(12)13-7)21-9-5(18)4(17)3(16)2(1-15)20-9/h2-5,9,15-18H,1H2,(H5,11,12,13,14,19)/t2-,3-,4+,5-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNGTSCIQCLKEH-SYCVNHKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2=C(NC(=NC2=O)N)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(NC(=NC2=O)N)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91446 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



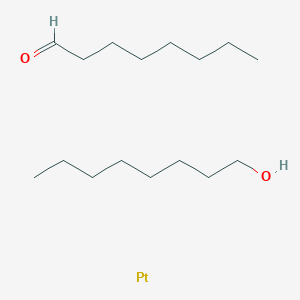
![5-Oxaspiro[3.5]nonan-8-ylazanium;chloride](/img/structure/B8063532.png)
![(Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B8063538.png)
![[1-(3,4-Dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+)](/img/structure/B8063554.png)
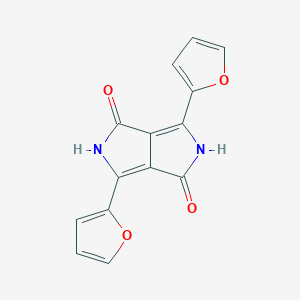

![cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B8063565.png)
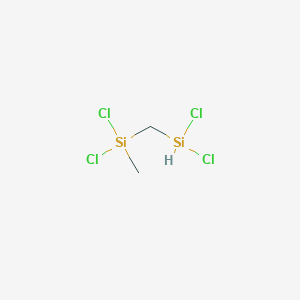
![2-Methyl-2-(methylaminomethyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B8063579.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylicacid](/img/structure/B8063581.png)
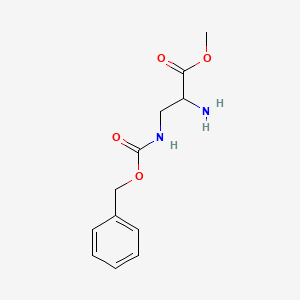
![Methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetate](/img/structure/B8063594.png)
![3-[(6-fluoroquinolin-4-yl)amino]-N-[3-(pyridin-4-ylamino)phenyl]benzamide](/img/structure/B8063598.png)
